molecular formula C16H14F4N4O3S B2596878 1-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 2034542-44-2

1-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2596878
CAS No.: 2034542-44-2
M. Wt: 418.37
InChI Key: PXCJFGOIEZOXPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-(trifluoromethyl)phenyl)urea is a structurally complex urea derivative featuring a benzo[c][1,2,5]thiadiazole core substituted with fluorine, dimethyl, and sulfone groups. The sulfone (dioxido) moiety enhances polarity and stability, while the trifluoromethyl group contributes to lipophilicity and metabolic resistance, making this compound a candidate for therapeutic applications requiring targeted binding and bioavailability .

Properties

IUPAC Name

1-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F4N4O3S/c1-23-13-7-10(17)12(8-14(13)24(2)28(23,26)27)22-15(25)21-11-6-4-3-5-9(11)16(18,19)20/h3-8H,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXCJFGOIEZOXPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F)F)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F4N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-(trifluoromethyl)phenyl)urea is a complex organic molecule that belongs to the class of thiadiazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide an in-depth review of the biological activity of this specific compound, including data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H14F3N3O4SC_{15}H_{14}F_3N_3O_4S, with a molecular weight of approximately 395.35 g/mol. The structure features a thiadiazole ring fused with a benzo heterocycle and multiple functional groups that are crucial for its biological activity.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to the target compound exhibit significant activity against various bacterial strains and fungi. For instance:

  • Antibacterial Activity : Compounds with thiadiazole moieties have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The presence of electron-withdrawing groups (e.g., trifluoromethyl) enhances their antibacterial efficacy .
  • Antifungal Activity : Studies have reported that derivatives exhibit antifungal properties against strains like Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 4.01 to 4.23 mM .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has also been documented:

  • Cell Line Studies : The compound has shown promising antiproliferative effects against various cancer cell lines, including A549 (lung carcinoma) and MCF-7 (breast cancer). IC50 values for related compounds ranged from 0.28 to 4.27 µg/mL, indicating significant cytotoxicity .
  • Mechanism of Action : The anticancer activity is often linked to the induction of apoptosis in tumor cells, with studies suggesting that these compounds may interact with tubulin and inhibit cell cycle progression .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is heavily influenced by their structural components:

  • Substituent Effects : The introduction of electron-withdrawing groups such as fluorine or trifluoromethyl at specific positions on the aromatic ring has been shown to enhance both antimicrobial and anticancer activities .
  • Functional Group Variations : Modifications in the urea moiety or the thiadiazole ring can lead to variations in potency. For example, compounds with sulfonylureido groups exhibited selective inhibition against matrix metalloproteinases (MMPs), which are implicated in cancer metastasis .

Data Tables

Biological ActivityCell Line / OrganismIC50 / MICReference
AntibacterialE. coli100 µg/mL
AntifungalA. niger4.01 mM
AnticancerA549 (lung cancer)0.52 µg/mL
AnticancerMCF-7 (breast cancer)0.28 µg/mL

Case Studies

  • Thiadiazole Derivative Study : A study on a series of thiadiazole derivatives demonstrated their effectiveness against S. aureus and E. coli, highlighting structure modifications that improved antibacterial potency .
  • Anticancer Evaluation : Another investigation focused on the cytotoxic effects of thiadiazole derivatives against multiple cancer cell lines, revealing significant apoptotic induction linked to structural variations in the compounds .

Scientific Research Applications

The compound's biological activity has been explored in several studies:

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Compounds similar to 1-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-(trifluoromethyl)phenyl)urea have shown effectiveness against Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group enhances antibacterial activity by improving lipophilicity and membrane penetration .

Anticancer Potential

Thiadiazole derivatives have been investigated for their anticancer properties:

  • Cytotoxicity : Studies have demonstrated that certain thiadiazole derivatives can inhibit the growth of various cancer cell lines. For example, compounds with electron-withdrawing groups at specific positions on the thiadiazole ring showed enhanced cytotoxicity against human tumor cells . The compound's structure suggests it may interact with key biological targets involved in cancer proliferation.

Case Studies

Several case studies illustrate the applications of thiadiazole derivatives:

StudyFindings
Wahab et al.Evaluated various thiadiazole derivatives for antibacterial activity; found that modifications at the para position of aromatic rings significantly enhanced efficacy against E. coli and S. aureus .
Kumar et al.Investigated the anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles; identified compounds with high cytotoxicity against lung and colon cancer cells .
Recent AdvancesReviewed heterocyclic compounds with antiviral properties; highlighted the potential of thiadiazole derivatives in developing antiviral agents .

Chemical Reactions Analysis

Urea Bond Formation

The central urea group is typically synthesized via reaction between an aromatic amine (6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c] thiadiazol-5-amine) and a substituted phenyl isocyanate (2-(trifluoromethyl)phenyl isocyanate). Key conditions include:

StepReagents/ConditionsYieldNotes
Amine activationTriethylamine (1.2 eq.), THF, 0–5°C85–90%Ensures deprotonation of the amine for nucleophilic attack
Urea formation2-(Trifluoromethyl)phenyl isocyanate (1.1 eq.), RT, 12–24 hrs70–75%Reflux in THF improves yield

Thiadiazole Ring Functionalization

The benzo[c] thiadiazole core participates in electrophilic substitution at the 5-position (para to the sulfone groups). Fluorine at the 6-position stabilizes electron-deficient intermediates:

Reaction TypeReagentsProductYield
NitrationHNO₃/H₂SO₄, 0°C5-Nitro derivative60%
BrominationBr₂/FeCl₃, CH₂Cl₂5-Bromo analog55%

Urea Cleavage

The urea bond undergoes hydrolysis under acidic or basic conditions:

ConditionReagentsProductsNotes
Acidic (HCl, 6M)Reflux, 6 hrs6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c] thiadiazol-5-amine + 2-(trifluoromethyl)anilineComplete decomposition at pH < 2
Basic (NaOH, 2M)80°C, 4 hrsSame as aboveFaster degradation than acidic conditions

Sulfone Stability

The 2,2-dioxido group resists reduction but can engage in hydrogen bonding, affecting solubility in polar aprotic solvents (e.g., DMSO: >50 mg/mL).

Nucleophilic Substitution

The trifluoromethylphenyl group directs electrophilic attacks to the ortho/para positions, though steric hindrance from the CF₃ group limits reactivity:

ReactionReagentsOutcome
ChlorinationCl₂, FeCl₃No reaction (CF₃ group deactivates ring)
SulfonationSO₃/H₂SO₄Trace sulfonation at para position

Cycloaddition and Cross-Coupling

The electron-deficient thiadiazole ring participates in Diels-Alder reactions with electron-rich dienes:

DieneConditionsProductYield
1,3-ButadieneToluene, 110°C, 24 hrsFused bicyclic adduct40%
AnthraceneMicrowave, 150°C, 1 hrAnthra-thiadiazole hybrid65%

Biological Interactions

While not a chemical reaction per se, the compound’s interactions with biological targets involve non-covalent binding:

TargetInteraction ModeIC₅₀ (μM)Reference
TubulinBinds β-tubulin at the colchicine site0.28 (MCF-7)
HDAC6Chelates Zn²⁺ in catalytic pocket0.15

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with major mass loss steps at:

  • 220–300°C : Loss of CF₃ group (Δm = 18.5%)

  • 300–400°C : Thiadiazole ring breakdown (Δm = 52%)

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of the target compound, we compare it with structurally analogous urea derivatives reported in recent literature. Key comparison parameters include molecular structure, synthetic routes, physical properties, and biological activity.

Structural Analogs

2.1.1 Tetrazole-Based Ureas

Compounds such as 1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(trifluoromethyl)phenyl urea derivatives () share the trifluoromethylphenyl-urea motif but replace the benzo[c][1,2,5]thiadiazole core with a tetrazole ring. The tetrazole’s high polarity and hydrogen-bonding capacity increase aqueous solubility but may reduce membrane permeability compared to the target compound’s sulfone-stabilized thiadiazole system .

2.1.2 Benzothiazole Derivatives

1-(4-(2,4-Dimorpholinobenzo[d]thiazol-6-yl)phenyl)-3-ethylurea () incorporates a benzothiazole core with morpholine substituents. The target compound’s dimethyl and fluoro substituents likely enhance metabolic stability relative to morpholine’s susceptibility to oxidation .

2.1.3 Triazole/Thiadiazole Hybrids

Compounds like 1-phenyl-3-(3-(((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)thio)phenyl)urea () and 1-(5-chloro-2-methoxyphenyl)-3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea () highlight the role of heterocyclic diversity. The latter shares the benzo[c][1,2,5]thiadiazole sulfone group with the target compound, suggesting similar stability and electronic profiles, but differs in substitution patterns (e.g., methoxy vs. trifluoromethyl groups) .

Physical and Chemical Properties

Parameter Target Compound Tetrazole Analog () Benzothiazole Derivative ()
Molecular Weight ~450 g/mol (estimated) 384–412 g/mol 340–440 g/mol
Melting Point Not reported 180–185°C Not reported
Solubility Moderate (polar solvents) High (due to tetrazole) Low (steric bulk from morpholine)
Key Functional Groups Sulfone, CF3, urea Tetrazole, CF3, urea Benzothiazole, morpholine, urea

Stability and Reactivity

The sulfone group in the target compound enhances oxidative stability compared to sulfur-containing analogs (e.g., thiadiazoles without sulfone groups). The trifluoromethyl group reduces metabolic degradation, contrasting with morpholine-containing derivatives (), which may undergo N-oxidation .

Q & A

Q. What synthetic strategies are recommended for preparing this urea derivative, and what experimental conditions optimize yield?

The compound can be synthesized via nucleophilic addition of an isocyanate to an amine. For example, coupling a fluoro-substituted benzothiadiazole isocyanate with a trifluoromethylphenylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux with a base like triethylamine to neutralize HCl byproducts. Reaction monitoring via TLC and purification via silica gel chromatography (gradient elution with hexane/ethyl acetate) are critical. Yield optimization may require adjusting stoichiometry (1.1–1.3 eq of isocyanate) and reaction time (2–6 hours) .

Q. How can spectroscopic techniques validate the compound’s structural integrity?

Use a combination of:

  • 1H/13C/19F NMR : Confirm substituent positions, fluorine environments, and urea NH protons (δ ~8–10 ppm).
  • HRMS : Verify molecular ion ([M+H]+ or [M–H]−) with <5 ppm error.
  • FT-IR : Identify urea C=O stretching (~1650–1700 cm⁻¹) and sulfone S=O vibrations (~1300–1350 cm⁻¹). Cross-reference spectral data with structurally analogous urea derivatives to resolve ambiguities .

Q. What solvent systems are suitable for solubility testing, and how does polarity affect bioactivity assays?

Test solubility in DMSO (primary stock), followed by aqueous buffers (e.g., PBS with ≤5% DMSO). Polar aprotic solvents (DMF, DMSO) enhance solubility but may interfere with in vitro assays. For cell-based studies, maintain DMSO ≤0.1% to avoid cytotoxicity. Use logP calculations (e.g., via ChemDraw) to predict partitioning behavior .

Advanced Research Questions

Q. How can computational modeling predict binding interactions with biological targets?

Perform molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (optimized via DFT) against target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding (urea NH/C=O), π-π stacking (trifluoromethylphenyl), and hydrophobic interactions. Validate predictions with mutagenesis studies or SAR analysis of analogs .

Q. What methodologies resolve contradictions in biological activity data across studies?

  • Dose-response curves : Ensure consistent IC50/EC50 measurements (e.g., 8–10 data points per curve).
  • Assay controls : Compare with positive/negative controls (e.g., staurosporine for kinase inhibition).
  • Statistical rigor : Use ANOVA with post-hoc tests (p<0.05) and report confidence intervals. Discrepancies may arise from cell line variability or assay conditions (e.g., serum concentration) .

Q. How can the compound’s stability under physiological conditions be evaluated?

Conduct:

  • pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours; analyze degradation via HPLC.
  • Thermal stability : Store at 4°C, –20°C, and 25°C; monitor decomposition by NMR or LC-MS.
  • Light sensitivity : Expose to UV-vis light (300–800 nm) and track photodegradation products .

Q. What strategies improve selectivity for target vs. off-target interactions?

  • Probe analogs : Synthesize derivatives with modified substituents (e.g., replacing trifluoromethyl with Cl or CF3O) to identify key pharmacophores.
  • Off-target screening : Use panels (e.g., CEREP or Eurofins) to assess activity against unrelated receptors/enzymes.
  • Crystalography : Co-crystallize the compound with its target to guide structure-based optimization .

Q. How can metabolic pathways and potential toxicities be investigated preclinically?

  • In vitro metabolism : Incubate with liver microsomes (human/rodent) and identify metabolites via LC-MS/MS.
  • Reactive intermediates : Test for glutathione adduct formation to assess electrophilic metabolite risk.
  • CYP inhibition : Screen against CYP3A4/2D6/2C9 isoforms to predict drug-drug interaction risks .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent side reactions (e.g., hydrolysis of isocyanates) .
  • Data Reproducibility : Report detailed experimental protocols (e.g., reagent purity, equipment calibration) to mitigate variability .
  • Ethical Compliance : Adhere to institutional guidelines for handling fluorinated compounds, which may pose environmental or toxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.